molecular formula C18H21NO3 B15081483 Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl- CAS No. 142209-44-7

Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-

Cat. No.: B15081483
CAS No.: 142209-44-7
M. Wt: 299.4 g/mol
InChI Key: PIXQPCRMVZPSFH-UHFFFAOYSA-N
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Description

Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl- is a chemical compound with the molecular formula C19H23NO5 It is a derivative of benzamide, characterized by the presence of a 3,4-dimethoxyphenyl group and a 4-methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl- typically involves the condensation of 3,4-dimethoxyphenethylamine with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenethylamines.

Scientific Research Applications

Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl- involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenyl-acrylamide

Uniqueness

Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl- is unique due to the presence of both the 3,4-dimethoxyphenyl group and the 4-methyl substituent. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

142209-44-7

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide

InChI

InChI=1S/C18H21NO3/c1-13-4-7-15(8-5-13)18(20)19-11-10-14-6-9-16(21-2)17(12-14)22-3/h4-9,12H,10-11H2,1-3H3,(H,19,20)

InChI Key

PIXQPCRMVZPSFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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